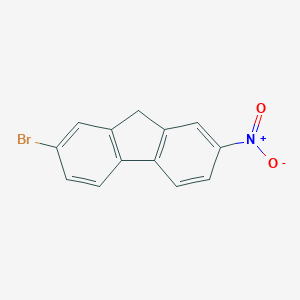

2-Bromo-7-nitrofluorene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-7-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQRHYLAOSURLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216602 | |

| Record name | Fluorene, 2-bromo-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-61-5 | |

| Record name | 2-Bromo-7-nitrofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-7-nitrofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene, 2-bromo-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-7-nitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-7-nitrofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STG25L548A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Health, Safety, and Toxicological Profiling of 2-Bromo-7-nitrofluorene

A Technical Whitepaper for Research and Drug Development Professionals

As a Senior Application Scientist specializing in molecular toxicology, I frequently encounter materials where structural nuances dictate vast differences in hazard profiles. 2-Bromo-7-nitrofluorene (CAS: 6638-61-5) is a highly specialized fluorene derivative utilized extensively as an intermediate in organic synthesis, pharmaceutical development, and the manufacturing of optoelectronic materials (e.g., OLEDs)[1].

While the parent compound, fluorene, is characterized by very low acute toxicity and tests negative in standard mutagenic screens[2], the dual addition of a heavy halogen (bromine) and a strong electron-withdrawing group (nitro) fundamentally alters the molecule's bio-reactivity. This guide bypasses boilerplate safety language to deliver field-proven insights into the mechanistic toxicology, self-validating safety protocols, and genotoxic assessment workflows required for handling this compound.

Mechanistic Toxicology: The Nitroaromatic Hazard Profile

To handle 2-Bromo-7-nitrofluorene safely, one must understand why it is toxic. The hazard is not primarily acute toxicity (lethality); rather, the concern lies in chronic exposure and genotoxicity[3].

Nitroaromatic compounds, including the closely related analog 2-nitrofluorene (a known potent mutagen and reference standard in cancer research), exhibit genotoxicity via metabolic activation[4]. When 2-Bromo-7-nitrofluorene enters a biological system, bacterial or mammalian nitroreductases catalyze the reduction of the 7-nitro group into a reactive hydroxylamine[5]. Subsequent esterification by cellular sulfotransferases (SULTs) or N-acetyltransferases (NATs) yields a highly unstable nitrenium ion. This electrophile readily attacks the nucleophilic centers of DNA (such as the C8 position of guanine), forming bulky DNA adducts that induce frameshift mutations during replication[3].

The addition of the bromine atom at the 2-position serves a dual mechanistic purpose: it increases the molecule's lipophilicity (LogP), thereby enhancing its capacity to permeate cellular membranes, and it acts as a steric anchor, potentially altering the specific topology of the resulting DNA adduct[6].

Metabolic activation pathway of 2-Bromo-7-nitrofluorene into DNA-reactive nitrenium ions.

Standardized Genotoxicity Assessment Protocol

Before scaling up synthesis involving 2-Bromo-7-nitrofluorene, researchers must validate its mutagenic potential. We rely on an adapted Ames test (bacterial reverse mutation assay). Nitrofluorenes are generally "direct-acting" mutagens in Salmonella typhimurium because the bacteria possess intrinsic nitroreductases[3][4]. However, the assay is explicitly designed as a self-validating system to prevent false positives from solvent contamination.

Step-by-Step Workflow: Ames Test Adaptation

-

Solvent Selection & Solubilization : The high lipophilicity of 2-Bromo-7-nitrofluorene makes it insoluble in water. We dissolve it in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO easily solvates brominated polycyclics without reacting with the nitro group.

-

Strain Inoculation : Utilize S. typhimurium strains TA98 (frameshift mutation detector) and TA100 (base-pair substitution detector).

-

Metabolic Activation (+/- S9) : Test both with and without rat liver S9 homogenate. Causality: While the compound is expected to be direct-acting (no S9 needed for bacterial mutation), adding S9 allows us to observe whether mammalian hepatic enzymes detoxify the nitrenium intermediate or exacerbate its reactivity.

-

Plate Incorporation : Mix 100 µL of the bacterial suspension, the test compound dose (e.g., 5–500 µ g/plate ), and top agar, then pour onto minimal glucose agar plates.

-

Self-Validation & Incubation : Incubate at 37°C for 48 hours. Validation check : The assay auto-invalidates if the background revertant colonies in the DMSO-only negative control fall outside the strictly defined historical bounds (e.g., 20–50 colonies for TA98). This ensures observed mutations are solely attributed to the fluorene derivative.

Stepwise experimental workflow for Ames mutagenicity testing of nitrofluorene derivatives.

Quantitative Safety Data and Handling Engineering

The physical properties of a chemical dictate its hazard trajectory. Summarized below is the essential data correlating molecular characteristics with handling risks.

Table 1: Physicochemical and Toxicological Reference Matrix

| Property / Metric | Value / Description | Laboratory Consequence |

| CAS Registry Number | 6638-61-5[1] | Ensures precise chemical identification across globally harmonized systems. |

| Molecular Formula & Weight | C13H8BrNO2 (290.11 g/mol )[1] | Heavy powder prone to static cling; difficult to weigh without fine particulate generation. |

| Baseline Analog Toxicity | Positive for unscheduled DNA synthesis and DNA inhibition (Analog 2-Nitrofluorene)[3][4] | Mandates strict zero-exposure thresholds. Do not handle on open benches. |

| Transport Hazard Class | Environmentally Hazardous Solid, N.O.S. (Class 9)[3] | Must be disposed of as hazardous chemical waste; toxic to aquatic life. |

Field-Proven Personal Protective Equipment (PPE) Guidelines

Standard PPE is insufficient due to the vectors typically used with this chemical.

-

Glove Causality : Because 2-Bromo-7-nitrofluorene is routinely solubilized in DMSO for biological assays, Nitrile gloves are strictly prohibited during liquid handling . DMSO aggressively permeates nitrile in seconds, dragging the dissolved mutagen directly through the dermal barrier. Butyl rubber gloves are mandatory.

-

Respiratory Protocols : When weighing the dry, solid powder, a static-control enclosure or a chemical fume hood is required. A P100 particulate respirator must be worn if weighing outside a controlled airflow environment to prevent inhalation of genotoxic dust.

Table 2: Self-Validating Mitigation Strategy

| Hazard Vector | Mitigation Strategy | Self-Validating Protocol Element |

| Spill & Contamination | Wet-wiping with an alcohol-based solvent (Ethanol/Isopropanol) rather than water. | UV Decontamination Check : Fluorene backbones exhibit UV fluorescence. After wiping, pass a 365nm UV lamp over the bench. Complete absence of fluorescence self-validates that the decontamination was completely successful. |

| Inhalation of Powder | Handle strictly within a Class II Type B2 Biological Safety Cabinet or exhausted chemical fume hood. | Monitor the inward face velocity of the hood using an anemometer prior to opening the vessel; ensure airflow >100 FPM. |

By treating every protocol—from the Ames mutagenicity screen to benchtop spill cleanup—as a logically sound, self-validating system, researchers can seamlessly utilize 2-Bromo-7-nitrofluorene to drive pharmaceutical and materials science innovation without compromising occupational safety.

References

- 2-BROMO-7-NITROFLUORENE | 6638-61-5 - ChemicalBook. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ1mhdx2x2otPHZXXF2Og8-i4ops69Kc4sQpkliGmqjilBkjOJxoAFK24zLjeJESH_qbgPCIYPPTWQFeIjKYVMxGSq7dfK95ceApSKDAZQl3KjDeHCanH3GylPQSJ2w_t2CcdgfBfichf67j8sRod2XP56TTRcFR54Yc7CE2EMdYk=]

- Fluorene | 86-73-7 - ChemicalBook. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyAoThs3A_g_hywfAbEyUlG6OP7Z8J1Zr5W0g7QNtFpycNxzjAlW7zBmoGNGhW5ZzaT_hp3zN0XUUuihLnpFNsB9caQm5EWiEuzsV6GkiA1N_G1iKv99vYWs6iuWURYI0hKrrMpYCwCr0AOixTBSspYUEwz3FjC-KZoLXc6Sei6Q==]

- QSTR Studies on Acute Toxicity and Mutagenicity of Halogenated Benzenes. Asian Publication Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJgB_m1g78arkTpLR5IU7NEaSjaDE6gSHkuVVJuISXfDzbY6dbMXwqJ-asA_LAtIX_YZ-MrFsc2NelAMFrgy3NQq6xVtMhPJYY3-ajt9TkFl7GTvZNqRsjhph3CG_BwbJG1Vwb5iMlQKu651EVOnoz7f9YgmC0-W8=]

- 2-Nitrofluorene - Safety Data Sheet - ChemicalBook. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH135odHjutIktH0r7t2UdJ1FxFU1DB0lK4j4ntyIPk6VDeITOB_74UGtgawyfKMbclbU3FC9fBeBN0rbZzvHe00SrSJVgP_bqKIjKVNn_nCpY4V_qAWHiW9KPy8gNZHFKe_vlpmrtYvUbeVHZO70mr]

- 2-Nitrofluorene 607-57-8 wiki - Guidechem. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQWmMB81Dk1syPJ2f5PDlJUPboQMcGC7d8OEwHz8mi8kEr8vhCBLW5c0xBRfqjE9Jz-XB7yLGgdWPXjOYfopog5lX9yUtIYfSXiprRElO-c4Ve7Ed5OirgY5FPBStTF2HsUZQ2QQKb2rjqxfksTi82470mECNRyfM4R7MUEQQ=]

- N-HYDROXY-4-AMINOBIPHENYL CAS#: 6810-26-0 - ChemicalBook. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiybYUEF2fbJGtvvtLY-sYFJpPUQNir7kGNitqLd0Rg6hcKwA9lrA4OHu8uomRNJYqc29GRhoH75EwVg8g0N4WJ2-zt2rAp-EtAcMy-O2qxvSHtwHdWrC2rQ966bOj0upe4Ff76vCWzqvYazrBnzSHJfkneCbE-fM3zOTld-9V]

Sources

Application Note: Synthesis and Derivatization of Fluorescent Probes from 2-Bromo-7-nitrofluorene

Target Audience: Researchers, Medicinal Chemists, and Optical Sensor Development Professionals Content Focus: Modular synthesis, photophysical optimization, and scalable protocols

Introduction to the Fluorene Scaffold

Fluorene is a rigid, planar, biphenyl-fused polycyclic aromatic hydrocarbon that exhibits excellent photostability and high fluorescence quantum yields[1][2]. By utilizing 2-Bromo-7-nitrofluorene as a bifunctional starting material, researchers can construct sophisticated "push-pull" (donor-π-acceptor) fluorophores[3]. The opposing bromo and nitro groups allow for highly orthogonal synthetic modifications: the bromo group serves as a substrate for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the nitro group can be selectively reduced to an amine, providing a reactive nucleophilic handle for sensing-receptor attachment[4].

Mechanistic Causality in the Synthetic Strategy

A naive approach to functionalizing 2-bromo-7-nitrofluorene often fails due to the acidic nature of the C9 methylene protons (pKa ~22). If not masked, strong bases during cross-coupling or nucleophilic additions will deprotonate the C9 position, leading to unwanted oxidation (fluorenone formation) or deleterious side reactions[1][2].

The causality behind the standard sequence:

-

C9-Alkylation (First Step): Installing bulky alkyl groups (e.g., hexyl chains) at the C9 position serves two critical purposes: it eliminates the acidic protons, stabilizing the ring against basic conditions, and it sterically inhibits intermolecular π-π stacking. This prevents Aggregation-Caused Quenching (ACQ) in the final probe, ensuring high quantum yields in aqueous or solid states[1].

-

Suzuki Coupling (Second Step): The nitro group acts as a robust protecting/electron-withdrawing moiety during the Pd-catalyzed cross-coupling. Attempting Suzuki coupling on an unprotected fluorenylamine often leads to catalyst poisoning or competitive Buchwald-Hartwig aminations.

-

Reduction & Condensation (Final Steps): Only after the conjugated backbone is finalized should the nitro group be reduced to an amine[4]. The resulting aniline derivative can then be condensed with an aldehyde (e.g., 2-hydroxy-1-naphthaldehyde) to form a Schiff base, a dynamic imine receptor that triggers Chelation-Enhanced Fluorescence (CHEF) upon metal ion binding.

Experimental Workflow & Pathway Visualization

Synthesis of a modular fluorene fluorescent probe via an orthogonal 4-step reaction sequence.

Photophysical and Quantitative Data Summary

The table below summarizes the expected transformations in photophysical properties across the synthesis of a model probe (incorporating a 4-methoxyphenyl donor and a naphthaldehyde Schiff base receptor). Note how the solvatochromic properties shift fundamentally as the electronic character changes from electron-deficient to a push-pull system[3].

| Compound Stage | Transformation Yield | Absorption Max ( | Emission Max ( | Quantum Yield ( | Photophysical Note |

| Starting Material | N/A | 350 nm | ~420 nm | < 0.05 | Highly quenched; poor solubility. |

| Intermediate 1 | 85 - 92% | 355 nm | 425 nm | 0.08 | Soluble in non-polar solvents[1]. |

| Intermediate 2 | 78 - 88% | 385 nm | 480 nm | 0.35 | Strong push-pull ICT state established. |

| Intermediate 3 | ~ 90% | 345 nm | 415 nm | 0.45 | Blue-shifted due to loss of acceptor. |

| Final Probe (Apo) | 75 - 85% | 390 nm | 450 nm | 0.02 | Quenched via C=N isomerization. |

| Probe + Target Metal | N/A | 405 nm | 510 nm | > 0.60 | CHEF effect triggers bright fluorescence. |

Self-Validating Experimental Protocols

The following protocols represent a robust, linearly scalable synthesis. Each step includes internal validation checkpoints to ensure sequence integrity.

Protocol 1: C9-Alkylation of 2-Bromo-7-nitrofluorene

Objective: Synthesize 2-bromo-9,9-dihexyl-7-nitrofluorene.

Reagents & Conditions:

-

2-Bromo-7-nitrofluorene (10.0 g, 34.5 mmol)[1]

-

1-Bromohexane (14.2 g, 86.2 mmol, 2.5 eq)

-

Powdered KOH (5.8 g, 103.5 mmol, 3.0 eq)[1]

-

Potassium Iodide (KI) (0.57 g, 3.45 mmol, 0.1 eq)[1]

-

DMSO (100 mL)[1]

Step-by-Step Methodology:

-

Charge an oven-dried 250 mL round-bottom flask with 2-bromo-7-nitrofluorene, powdered KOH, and KI in 100 mL of anhydrous DMSO[1]. The solution will immediately turn a viscous, dark green/purple color due to the formation of the fluorenyl anion[1].

-

Add 1-bromohexane dropwise over 15 minutes at room temperature under vigorous magnetic stirring.

-

Stir the reaction mixture overnight at room temperature under an inert argon atmosphere[1].

-

Workup: Quench the reaction by pouring it into 300 mL of ice water. Extract the aqueous phase with Dichloromethane (DCM) (3

100 mL)[1]. -

Wash the combined organic layers thoroughly with water (3

100 mL) to remove DMSO, followed by brine. Dry over anhydrous -

Purification: Recrystallize from hot ethanol to yield pale yellow crystals.

Validation Checkpoint:

-

TLC:

~0.8 in 10% EtOAc/Hexane. The starting material spot ( -

1H NMR (

): Disappearance of the singlet at ~3.9 ppm (C9-H2 protons). Appearance of broad multiplet signals in the 0.6–2.0 ppm region integrating for 26 protons (dihexyl chains).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Extend conjugation via coupling with 4-methoxyphenylboronic acid.

Reagents & Conditions:

-

Intermediate 1 (5.0 g, 10.9 mmol)

-

4-Methoxyphenylboronic acid (2.0 g, 13.1 mmol, 1.2 eq)

- (0.63 g, 0.54 mmol, 0.05 eq)[5]

- (4.5 g in 15 mL water; 3.0 eq)[5]

-

Dioxane (50 mL)[5]

Step-by-Step Methodology:

-

In a two-necked flask equipped with a reflux condenser, dissolve Intermediate 1 and 4-methoxyphenylboronic acid in 50 mL of Dioxane[5].

-

Add the aqueous

solution[5]. -

Degas the biphasic mixture by bubbling argon through the solution for 20 minutes[5].

-

Quickly add the

catalyst against a positive argon flow[5]. -

Heat the reaction to 90 °C and stir vigorously for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water and brine. Dry the organic layer over

and concentrate. -

Purification: Purify via silica gel flash chromatography (Eluent: 5% EtOAc in Hexane).

Validation Checkpoint:

-

Fluorescence: The spot on the TLC plate will glow intensely under 365 nm UV light (due to the newly formed push-pull fluorophore).

-

Mass Spectrometry: Confirm the molecular ion mass shifting positively by the mass of the methoxyphenyl group minus the bromine atom.

Protocol 3: Selective Nitro Reduction

Objective: Convert the nitro group to a primary amine without cleaving the alkyl chains or the biphenyl bond.

Reagents & Conditions:

-

Intermediate 2 (3.0 g, 6.2 mmol)

-

Hydrazine hydrate (80% aqueous, 3.0 mL, ~10 eq)[4]

-

10% Pd/C (0.3 g, 10 wt%)[4]

-

Ethanol (50 mL)

Step-by-Step Methodology:

-

Dissolve Intermediate 2 in 50 mL of ethanol in a 150 mL flask.

-

Carefully add 10% Pd/C to the solution (Caution: Pd/C can ignite solvent vapors; perform under

blanket)[4]. -

Add hydrazine hydrate dropwise. The mixture may effervesce as

gas is generated in situ[4]. -

Heat to reflux (80 °C) for 4 hours. The yellow color of the nitro compound will fade to a pale, off-white hue.

-

Workup: Cool the mixture and filter it through a dense pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with hot ethanol.

-

Concentrate the filtrate under vacuum to obtain the crude amine, which can generally be used directly in the next step.

Validation Checkpoint:

-

1H NMR (

): Appearance of a broad singlet at ~3.8 ppm integrating for 2 protons (

Protocol 4: Schiff Base Condensation (Probe Assembly)

Objective: Attach the sensing receptor (2-hydroxy-1-naphthaldehyde).

Reagents & Conditions:

-

Intermediate 3 (1.5 g, 3.3 mmol)

-

2-Hydroxy-1-naphthaldehyde (0.62 g, 3.6 mmol, 1.1 eq)

-

Glacial Acetic Acid (3 drops, catalytic)

-

Anhydrous Ethanol (30 mL)

Step-by-Step Methodology:

-

Dissolve the fluorenylamine (Intermediate 3) and 2-hydroxy-1-naphthaldehyde in 30 mL of anhydrous ethanol.

-

Add 3 drops of glacial acetic acid to catalyze the condensation.

-

Reflux the solution for 6 hours. A highly colored precipitate (typically orange or yellow) will gradually form as the rigid Schiff base limits solubility.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitate via vacuum filtration.

-

Wash the solid with cold ethanol (2

10 mL) and hexane (10 mL) to remove unreacted starting materials. -

Dry in a vacuum oven at 50 °C overnight.

Validation Checkpoint:

-

1H NMR (

): Critical diagnostic singlet at ~9.5–10.0 ppm corresponding to the newly formed imine proton (

References

- Supramolecular fluorene based materials - Pure. Eindhoven University of Technology (TU/e).

- Fluorene | 86-73-7 - ChemicalBook.

- Temperature-Dependent Empirical Parameters for Polarity in Choline Chloride Based Deep Eutectic Solvents. The Journal of Physical Chemistry B, ACS Publications.

- White-Light Emitting Hydrogen-Bonded Supramolecular Copolymers Based on π-Conjugated Oligomers - Amazon S3.

- New Diazo Process - DTIC.

Sources

Introduction: The Rationale for Donor-Acceptor Fluorene Architectures

Application Notes & Protocols: A Guide to the Synthesis of Donor-Acceptor Fluorene Derivatives for Optoelectronics

Herein, we provide a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of donor-acceptor (D-A) fluorene derivatives. These compounds are of significant interest for a range of optoelectronic applications due to their unique photophysical properties.[1][2][3] This document offers a comprehensive overview, from the fundamental principles guiding the synthetic strategy to detailed, step-by-step protocols for key reactions and purification techniques.

Fluorene is a highly versatile building block for organic electronic materials. Its rigid, planar structure promotes π-conjugation, leading to high charge carrier mobility and excellent thermal stability.[2][3] The C-9 position of the fluorene core can be readily functionalized with two alkyl chains, which enhances solubility and prevents undesirable aggregation through π-π stacking.[4]

The donor-acceptor (D-A) design principle is a powerful strategy for tuning the optoelectronic properties of conjugated materials.[5][6] By incorporating electron-donating (donor) and electron-withdrawing (acceptor) moieties into the fluorene backbone, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3][7] This intramolecular charge transfer (ICT) characteristic is crucial for applications in:

-

Organic Light-Emitting Diodes (OLEDs): Tuning the D-A strength allows for the generation of colors spanning the entire visible spectrum, from blue to red.[5][8][9]

-

Organic Photovoltaics (OPVs): The D-A structure facilitates charge separation at the donor-acceptor interface, a critical process in solar energy conversion.

-

Organic Field-Effect Transistors (OFETs): The tailored electronic properties of D-A fluorene derivatives can be optimized for both p-type and n-type charge transport.[10]

-

Fluorescent Sensors and Probes: The sensitivity of the ICT band to the local environment makes these materials promising candidates for chemical and biological sensing applications.[11]

Strategic Synthesis: Building the Fluorene Backbone

The synthesis of D-A fluorene derivatives typically begins with the preparation of a functionalized fluorene core, most commonly 2,7-dibromo-9,9-dialkylfluorene. This key intermediate serves as a scaffold onto which donor and acceptor units can be installed using various cross-coupling reactions.

Protocol 1: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene

This protocol describes the alkylation of 2,7-dibromofluorene using phase-transfer catalysis, a method known for its high yield and selectivity under moderate conditions.[12]

Materials:

-

2,7-Dibromofluorene

-

1-Bromooctane (n-octylbromide)[13]

-

Potassium Hydroxide (KOH)[13]

-

Aliquat 336 (phase-transfer catalyst)[13]

-

Dichloromethane[13]

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2,7-dibromofluorene (1.0 eq), a 50% (w/w) aqueous solution of KOH, and Aliquat 336 (a few drops).[13]

-

Heat the suspension to 85 °C with vigorous stirring.[13]

-

Add 1-bromooctane (2.5 eq) dropwise to the heated suspension.[13]

-

After the addition is complete, continue stirring the reaction mixture at 85 °C overnight.[13]

-

Cool the reaction to room temperature and add dichloromethane to dissolve the product.[13]

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds in the synthesis of conjugated polymers and small molecules.[14] The choice of reaction depends on the specific donor and acceptor moieties to be introduced.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for coupling aryl halides with organoboron compounds.[1][15] It is particularly useful for introducing aryl-based donor or acceptor units.

This protocol provides a general guideline for the Suzuki coupling of a 2,7-dibromofluorene derivative with an arylboronic acid or ester.[15][16]

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)

-

Arylboronic acid or pinacol ester (2.2 eq)[15]

-

Aqueous solution of the base (if using a two-phase system)[5][15]

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2,7-dibromo-9,9-dioctylfluorene, arylboronic acid/ester, and base.[15]

-

Add the palladium catalyst.[15]

-

Add the degassed solvent(s) via syringe.[15]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-48 hours.[5][15]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography or recrystallization.[16]

Troubleshooting Suzuki Coupling Reactions:

-

Low Yields: Can be caused by catalyst deactivation, suboptimal reaction conditions, or side reactions like dehalogenation.[16] Ensure strictly anaerobic conditions and use anhydrous solvents.[16]

-

Homocoupling of Boronic Acid: This side reaction can be minimized by using a lower reaction temperature and adding the aryl halide slowly.[16]

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling reaction, which couples an organohalide with an organotin compound, is another powerful method for synthesizing conjugated polymers.[18][19] It is often used when the corresponding boronic acids are unstable.[18]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, essential for introducing amine-based donor groups like triphenylamine.[14][16]

This protocol outlines the coupling of 2,7-dibromo-9,9-dioctylfluorene with a secondary amine.

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol)

-

Secondary amine (e.g., Diphenylamine, 2.2 mmol)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)[16]

-

Phosphine ligand (e.g., XPhos, 0.04 mmol)[20]

-

Strong, non-nucleophilic base (e.g., NaOtBu, 2.4 mmol)[16][20]

-

Anhydrous, degassed solvent (e.g., Toluene)[20]

Procedure:

-

In a glovebox or under an inert atmosphere, combine the 2,7-dibromo-9,9-dioctylfluorene, palladium pre-catalyst, phosphine ligand, and base in a Schlenk flask.[16]

-

Add the secondary amine.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture (typically 80-110 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction and quench with water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Causality in Experimental Choices: The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial to deprotonate the amine without competing as a nucleophile.[16] The use of bulky phosphine ligands enhances the rate of reductive elimination, leading to higher product yields.[14][16] Microwave irradiation can sometimes be employed to accelerate the reaction.[20]

Building the Donor-Acceptor Polymer: A Case Study

The synthesis of Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) serves as an excellent example of constructing a D-A copolymer for optoelectronic applications.[5][6]

Workflow for PFDTBT Synthesis

Caption: Synthetic workflow for the D-A copolymer PFDTBT via Suzuki polymerization.

Protocol 4: Synthesis of PFDTBT Copolymer

This protocol is adapted from a published procedure and highlights the key steps in the polymerization process.[5][21]

Materials:

-

9,9-dioctyl-fluorene-2,7-bis(pinacol boronic ester) (M1, 1 mmol)

-

4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (M2, 1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.020 g)[5]

-

Dry Toluene (12 mL)[5]

-

2 M Potassium Carbonate (K₂CO₃) solution (8 mL)[5]

Procedure:

-

In a glovebox, weigh M1, M2, and Pd(PPh₃)₄ into a round-bottom flask.[5]

-

Add dry toluene and the 2 M K₂CO₃ solution.[5] The use of a phase-transfer catalyst like Aliquat 336 can improve molar masses.[5][6]

-

Stir the mixture vigorously at 85–90 °C for 24-48 hours under a nitrogen atmosphere.[5]

-

After cooling, pour the reaction mixture into methanol to precipitate the polymer.

-

Filter the polymer and purify by Soxhlet extraction with acetone, hexane, and chloroform sequentially. The final polymer is collected from the chloroform fraction.[21]

Purification and Characterization: Ensuring Material Quality

The performance of optoelectronic devices is highly sensitive to impurities. Therefore, rigorous purification of the synthesized fluorene derivatives is paramount.

Purification Techniques

| Technique | Description | Application Notes |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Effective for small molecules. Optimizing the eluent system is key to resolving impurities with similar polarities.[16] |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Suitable for crystalline compounds. The choice of solvent is critical.[22] |

| Soxhlet Extraction | Continuous extraction of a solid with a solvent. | Primarily used for purifying polymers by washing away monomers and oligomers.[21] |

| Zone Refining | A technique that uses the different distribution of impurities in solid and liquid phases for purification. | An effective method for achieving high-purity fluorene.[23] |

Characterization Methods

A suite of analytical techniques is necessary to confirm the structure and purity of the synthesized materials and to evaluate their optoelectronic properties.

| Technique | Information Obtained |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of purity.[24] |

| FTIR Spectroscopy | Identification of functional groups. |

| UV-Vis Spectroscopy | Determination of the absorption spectrum and optical bandgap.[4][5] |

| Photoluminescence (PL) Spectroscopy | Measurement of the emission spectrum and quantum yield.[4][8] |

| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels and the electrochemical bandgap.[9] |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mw, Mn) and polydispersity index (PDI) for polymers.[15] |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability.[8] |

Structure-Property Relationships: A Visual Guide

The interplay between the molecular structure and the resulting optoelectronic properties is a central theme in the design of D-A fluorene derivatives.

Caption: Relationship between molecular structure and key optoelectronic properties.

-

Stronger Donors/Acceptors: Increasing the electron-donating or -withdrawing strength of the respective moieties leads to a smaller energy bandgap and a red-shift in both absorption and emission spectra.[7][25][26]

-

Extended Conjugation: Lengthening the π-conjugated system also results in a smaller bandgap and a bathochromic (red) shift.

-

Molecular Planarity: A more planar molecular structure generally enhances π-orbital overlap, leading to improved charge transport properties.[2][5]

Conclusion

The synthesis of donor-acceptor fluorene derivatives offers a versatile platform for developing advanced materials for a wide array of optoelectronic applications. By strategically selecting donor and acceptor units and employing robust synthetic methodologies like palladium-catalyzed cross-coupling reactions, researchers can fine-tune the electronic and optical properties to meet specific device requirements. Rigorous purification and thorough characterization are essential to ensure the synthesis of high-quality materials and to establish clear structure-property relationships, ultimately paving the way for the next generation of organic electronic devices.

References

- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Applic

- Technical Support Center: Optimization of Fluorene Compound Synthesis. Benchchem.

- Synthesis of (2,7-dibromo-9,9-dialkyl-substituted-fluorene)s for Poly(dialkylfluorene)

- Application Notes and Protocols: 2-Bromo-9,9-dihexyl-9H-fluorene in Suzuki Coupling Reactions. Benchchem.

- Fluorene-based conjugates with geminal donor-acceptor: synthesis, photophysical properties and theoretical studies. Source Not Found.

- Synthesis of (2,7-dibromo-9,9-dialkyl-substituted-fluorene)s for Poly(dialkylfluorene)

- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Applic

- Synthesis of Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV)

- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.

- Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene. Benchchem.

- Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging. PMC.

- A dual-state emission triphenylamine-based polymer with donor–acceptor–donor structural arrangement: facile synthesis and efficient selective detection of TNT based on fluorescence “turn-off”. New Journal of Chemistry (RSC Publishing).

- Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. Source Not Found.

- Synthesis and characterization of new fluorene-acceptor alternating and random copolymers for light-emitting applic

- Study on the Purification Effect and Equilibrium Distribution Coefficient of Impurities during Zone Refining of Fluorene. MDPI.

- 9,9-Dioctyl-2,7-dibromofluorene | CAS Number 198964-46-4. Ossila.

- (PDF) Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices.

- OptoElectronic Properties of Fluorene-Based Derivatives as Precursors for Light-Emitting Diodes | Request PDF.

- CN103224441A - Crystallization method for fluorene purification - Google Patents.

- Molecular Engineering of a Fluorene Donor for Dye-Sensitized Solar Cells.

- Opto-Electronic Properties of Fluorene-Based Derivatives as Precursors for Light-Emitting Diodes. The Journal of Physical Chemistry C - ACS Figshare.

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic

- Stille Polycondensation for Synthesis of Functional M

- Buchwald–Hartwig amin

- Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor: Molecular Crystals and Liquid Crystals. Taylor & Francis.

- Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices [mdpi.com]

- 6. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ias.ac.in [ias.ac.in]

- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 10. tandfonline.com [tandfonline.com]

- 11. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of (2,7-dibromo-9,9-dialkyl-substituted-fluorene)s for Poly(dialkylfluorene)s by Phase Transfer Catalytic Reaction -한국정보디스플레이학회:학술대회논문집 | Korea Science [koreascience.kr]

- 13. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]

- 23. mdpi.com [mdpi.com]

- 24. thaiscience.info [thaiscience.info]

- 25. acs.figshare.com [acs.figshare.com]

- 26. Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Bromo-7-nitrofluorene in medicinal chemistry

Application Notes & Protocols: 2-Bromo-7-nitrofluorene as a Dual-Functionalized Scaffold in Drug Discovery

Strategic Significance of the Fluorene Scaffold

In the landscape of modern medicinal chemistry, designing small molecules that can cross the blood-brain barrier (BBB) or selectively intercalate into hydrophobic enzymatic pockets is a constant challenge. The fluorene core—characterized by a rigid, planar biphenyl system fused by a methylene bridge—offers exceptional structural preorganization[1]. Within this family, 2-bromo-7-nitrofluorene stands out not as an active pharmaceutical ingredient, but as a privileged, dual-orthogonal precursor.

Its value lies in its asymmetric functionalization. The C-7 nitro group serves as an easily reducible handle for N-alkylation or amidation, while the C-2 bromine atom acts as a resilient anchor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[2]. This orthogonality allows researchers to diverge a single starting material into vast libraries of targeted therapeutics, including Butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease[2] and native fluorescence sensors for misfolded insulin and amyloid-β aggregations[1].

Mechanistic Pathway: Orthogonal Functionalization

To fully leverage 2-bromo-7-nitrofluorene, the synthesis must be approached stepwise. The immediate goal is the chemoselective reduction of the nitro moiety to yield 7-amino-2-bromofluorene (2ABF).

Why not use standard catalytic hydrogenation (Pd/C, H₂)? The planar fluorene system combined with the activity of palladium often leads to spontaneous debromination. By utilizing dissolving metal reduction (e.g., Iron powder in acetic acid or hydrochloric acid), the nitro group is selectively reduced to an amine via a single-electron transfer mechanism, preserving the critical C-Br bond[3][4]. Once the primary amine is unmasked, it can be functionalized (e.g., via bromoacetyl bromide) to introduce flexibility and basicity. The C-2 bromine is then subjected to palladium-catalyzed coupling to extend the π-conjugation or introduce bulky hydrophobic vectors required to fit into specific enzyme gorges[2].

Orthogonal divergence of 2-bromo-7-nitrofluorene into distinct therapeutic agent classes.

Self-Validating Laboratory Protocols

Protocol 1: Chemoselective Reduction to 7-Amino-2-bromofluorene

Objective: Reduce the -NO₂ group without cleaving the C-Br bond. Causality & Validation: Iron in an acidic medium provides the necessary electron transfer without the metal-surface insertion risks of palladium. The reaction is self-validating visually: the intense yellow hue of the nitroaromatic starting material transitions to a pale, off-white/greyish solution as the amine forms.

-

Initialization: Dissolve 20 g of 2-bromo-7-nitrofluorene in 400 mL of glacial acetic acid (AcOH) in a round-bottom flask equipped with a reflux condenser[3][4].

-

Activation: Heat the solution to 90–95 °C with rigorous stirring.

-

Reduction: Slowly add Iron (Fe) powder (3-4 equivalents) in small portions to prevent the exothermic reaction from bumping. Alternatively, concentrated HCl can be added dropwise to catalyze the single-electron transfer[3].

-

Monitoring: Reflux for 1.5–2 hours. Validate the reaction progression via TLC (Hexane:Ethyl Acetate, 3:1). The UV-active starting material (

) will completely disappear, replaced by a highly polar spot ( -

Workup & Isolation: Cool the mixture, filter through a Celite pad to remove iron salts, and neutralize the filtrate with saturated Na₂CO₃. Extract with dichloromethane, dry over MgSO₄, and concentrate to yield 7-amino-2-bromofluorene (approx. 80% yield, melting point 140-145 °C)[3][4].

Protocol 2: C-7 Derivatization & C-2 Suzuki-Miyaura Coupling

Objective: Synthesize neurodegenerative probes/inhibitors. Causality & Validation: Coupling the amine first (e.g., via bromoacetyl bromide) introduces steric bulk, which favorably locks the fluorene into specific beta-conformational folds needed for amyloidogenic protein binding[1]. The subsequent Suzuki coupling requires anaerobic conditions to prevent Pd(0) oxidation.

-

N-Alkylation/Amidation: React 7-amino-2-bromofluorene with an acyl chloride or bromoacetyl bromide in THF using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[1]. Validate completion by the disappearance of the N-H stretch (~3400 cm⁻¹) in real-time FTIR tracking.

-

Suzuki Coupling: Transfer the protected intermediate to a Schlenk tube. Add 1.2 equivalents of the desired arylboronic acid.

-

Catalytic Assembly: Add

(5 mol%) and -

Execution: Reflux at 90 °C for 12 hours. The transition of the solution from yellow to dark brown/black (Pd precipitation) signifies catalytic turnover exhaustion and reaction completion.

Quantitative Impact Matrix in Drug Discovery

Through the derivatization of 2-bromo-7-nitrofluorene, researchers have documented significant pharmacological advances, specifically within central nervous system (CNS) diagnostics and therapies[1][2].

| Target Application | Structural Modification | Biological / Analytical Readout | Mechanism of Action / Significance |

| Butyrylcholinesterase (BuChE) Inhibitors | Cycloheptylmethyl substitution at C-7 amine; aromatic extension at C-2 | Fills the hydrophobic pocket of BuChE, forming strong interaction networks with Asp70. Addresses Alzheimer's pathology[2]. | |

| Amyloid-β & Insulin Misfolding Sensors | N,N'-bis(pyrrolidinyl-acetamide) branching at C-7 | Peak native fluorescence enhancement at | Fluorene's inherent fluorimetric properties act as a "turn-on" sensor when accommodated into |

| Neuroprotectants | Free radical trapping motifs on the fluorene core | High antioxidant capacity (FRAP and DPPH assays) | Prevents cellular damage; offers anti-inflammatory properties in brain endothelial tissue[1][2]. |

References

-

Title: Glycerol Acetylation 1 | Acetic Acid | Solubility Source: Scribd (Citing historical synthetic preparations of 2-bromo-7-nitrofluorene and 7-amino-2-bromofluorene using Fe/HCl) URL: [Link]

-

Title: Temperature-Dependent Empirical Parameters for Polarity in Choline Chloride Based Deep Eutectic Solvents Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

-

Title: Fluorimetric Detection of Insulin Misfolding by Probes Derived from Functionalized Fluorene Frameworks Source: ResearchGate URL: [Link]

-

Title: Novel drug-like fluorenyl derivatives as selective butyrylcholinesterase and β-amyloid inhibitors for the treatment of Alzheimer's disease Source: ResearchGate URL: [Link]

Sources

Recrystallization protocol for purifying 2-Bromo-7-nitrofluorene

Welcome to the Advanced Technical Support Center for Organic Materials Purification.

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of rigid, planar aromatics like fluorene derivatives. The purification of 2-Bromo-7-nitrofluorene is a critical bottleneck in the synthesis of oligofluorenes and blue-emitting supramolecular polymers[1]. Because fluorene rings are perfectly planar, they easily undergo

The protocol below is engineered as a self-validating system: each step has a distinct physicochemical purpose. By leveraging thermodynamic solubility gradients, this methodology prevents "oiling out" and guarantees highly crystalline, analytically pure material.

Phase 1: The Mechanistic Recrystallization Workflow

The primary synthesis of 2-bromo-7-nitrofluorene typically utilizes fuming nitric acid in glacial acetic acid (AcOH)[3]. Therefore, glacial acetic acid is the optimal recrystallization solvent. Using the same solvent system takes advantage of the thermodynamic continuity: the target molecule selectively precipitates upon cooling to room temperature, while residual monobrominated starting materials remain heavily solvated[3].

Workflow: Mechanistic purification pathway for 2-Bromo-7-nitrofluorene via AcOH.

Phase 2: Standard Operating Procedure (SOP)

1. Solvent Saturation & Heating:

-

Place the crude 2-bromo-7-nitrofluorene in a round-bottom flask equipped with a reflux condenser.

-

Add glacial acetic acid (approx. 10–12 mL per gram of crude material).

-

Gradually heat the suspension to 90–100 °C while stirring. Causality: The target molecule exhibits a steep solubility curve in AcOH. It is practically insoluble at 20 °C but highly soluble near the boiling point of AcOH.

2. Hot Filtration:

-

Once the primary mass has dissolved, immediately perform a gravity hot filtration using a pre-warmed fluted filter paper. Causality: Over-nitrated polymeric byproducts (e.g., dinitro-dibromofluorenes) exhibit minimal solubility even in boiling AcOH and must be mechanically removed here to prevent nucleation interference.

3. Controlled Crystallization:

-

Transfer the filtrate to an Erlenmeyer flask and allow it to cool ambiently (approx. 1 °C/min) to room temperature. Do not use an ice bath initially.

-

Causality: Shock-cooling forces rapid precipitation, which physically traps impurities between the

-stacked layers of the fluorene crystal lattice. Slow cooling favors the thermodynamically stable, highly pure needle-like morphology.

4. Isolation and Sequential Washing:

-

Collect the resulting pale yellow needles via vacuum filtration (Büchner funnel).

-

Wash 1: Rinse the filter cake with a minimal volume of ice-cold glacial acetic acid (1–2 mL/g) to displace the mother liquor[3].

-

Wash 2: Liberally wash the crystals with distilled water[3]. Causality: Acetic acid has a high boiling point (118 °C) and is difficult to remove under standard vacuum. Water perfectly miscible with AcOH will completely strip the acid from the crystal surfaces.

5. Desiccation:

-

Transfer the crystals to a vacuum oven. Dry at 80 °C under high vacuum (≤ 10 mbar) for 12–24 hours to constant weight.

Phase 3: Quantitative Process Data

Table 1: Solvent Evaluation Matrix

| Solvent System | Target Molecule Solubility | Impurity Solubility | Suitability Rating |

|---|---|---|---|

| Glacial Acetic Acid (AcOH) | High (Hot) / Low (Cold) | High (Unreacted) / Low (Polymeric) | Optimal (Primary Choice) |

| 95% Ethanol | Moderate (Hot) / Low (Cold) | Moderate | Secondary / Polishing |

| Toluene / Hexane (1:3) | Moderate (Hot) / Low (Cold) | Low (Isomers crash out too) | Poor (Leads to co-crystallization)|

Table 2: Quality Control Metrics for Pure 2-Bromo-7-nitrofluorene

| Parameter | Expected Value | Analytical Indicator |

|---|---|---|

| Melting Point | 233–236 °C | Sharp melting signifies absence of structural isomers. |

| Morphology | Fine, pale yellow needles | Bulky/amorphous chunks indicate trapped solvent. |

| Yield (from synthesis) | 72.5% – 80% | Validates minimal product loss during hot filtration. |

Phase 4: Troubleshooting & FAQs

Q: My isolated crystals melted over a broad range (e.g., 220–228 °C) instead of the literature value of 233–234 °C[3]. What went wrong? A: A depressed, broadened melting point is the classic hallmark of co-crystallized impurities—most commonly the 2-bromo-5-nitrofluorene isomer or unreacted 2-bromofluorene. This happens when the crystallization is rushed. Redissolve your solid in boiling AcOH and strictly follow the ambient 1 °C/min cooling rule. If the issue persists, the crude profile is too complex; perform a preliminary silica plug (using dichloromethane) before attempting recrystallization again[4].

Q: Upon cooling the glacial acetic acid, my product "oiled out" as a dark, gummy residue rather than forming crystalline needles. How do I fix this? A: "Oiling out" occurs when the target compound reaches saturation above its melting point in the solvent, or when massive amounts of unreacted residual fluorenes disrupt the lattice formation. Reheat the mixture until homogeneous, and incrementally add a few drops of hot ethanol to adjust the polarity of the mother liquor. Seed the flask with a pure crystal of 2-bromo-7-nitrofluorene at ~60 °C to provide a nucleation site, bypassing the liquid-liquid phase separation.

Q: Why is washing with water explicitly required after the cold acetic acid wash[3]? Can't I just vacuum dry it? A: Never skip the aqueous wash. Glacial acetic acid strongly hydrogen-bonds to the nitro-group of the fluorene ring. If you place AcOH-wet crystals directly into a vacuum oven, the heat will partially dissolve the surface of your crystals before the solvent evaporates, permanently discoloring your batch and degrading the purity. Water instantly breaks the AcOH interactions, crashing out any localized dissolution and flushing the acid away.

Q: My material has a green/brown tint rather than the expected pale yellow. Is it safe to use for cross-coupling polymerizations? A: No. A green/dark tint often indicates the presence of oxidized fluorenone byproducts or unreduced nitroso-intermediates. If the application is an optical material (like blue-emitting OLEDs), trace oxidation will fatally quench the fluorescence[1]. You must run a secondary polishing recrystallization using an Ethanol/Toluene mixture, or deploy column chromatography[4].

References & Authoritative Grounding

-

Temperature-Dependent Empirical Parameters for Polarity in Choline Chloride Based Deep Eutectic Solvents. The Journal of Physical Chemistry B (ACS Publications). Documents the established high-yield synthesis, AcOH purification mechanism, and exact melting point (233-234 °C) of 2-Bromo-7-nitrofluorene[3]. URL: [Link]

-

Supramolecular fluorene based materials. Eindhoven University of Technology (tue.nl). Outlines the utilization of highly purified 2-bromo-7-nitrofluorene in advanced structural arrays and optoelectronics[1], demonstrating the critical necessity of high phase-purity[2]. URL: [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Suzuki-Miyaura Reactions with Electron-Deficient Aryl Bromides

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with electron-deficient aryl bromides. Unlike their electron-rich counterparts, these substrates present a unique set of challenges and opportunities. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate your experiments successfully.

Core Principles: The Double-Edged Sword of Electron Deficiency

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, revolving around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][3][4] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][3][4]

An aryl bromide is considered "electron-deficient" when it bears electron-withdrawing groups (EWGs) such as -NO₂, -CN, -CO₂R, or -CF₃. It's a common misconception that "deficient" implies unreactive. In fact, the presence of EWGs makes the C-Br bond more electrophilic and accelerates the oxidative addition step, which is often rate-limiting for electron-rich or neutral aryl halides.[3][4][5]

However, this initial acceleration can create bottlenecks later in the catalytic cycle. The resulting (EWG-Ar)Pd(II)-L₂-Br complex is more electron-poor, which can disfavor the subsequent reductive elimination step required to form the final product. Furthermore, the reaction conditions required may promote undesirable side reactions. This guide will help you select the right catalyst system to balance the entire cycle and troubleshoot common issues.

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide & FAQs

Q1: My reaction is sluggish or stalls completely, even though my electron-deficient aryl bromide should be reactive. What's wrong?

A1: This is a classic issue. While oxidative addition is fast, the problem likely lies in the transmetalation or reductive elimination steps. Here’s a breakdown of potential causes and solutions:

-

Inefficient Transmetalation: This step requires a base to activate the boronic acid.[6] If the base is too weak or impure, this step will be slow.

-

Slow Reductive Elimination: The final, product-forming step can be slow if the palladium center is not electron-rich enough or if the ligands are not bulky enough to promote the elimination.

-

Solution: This is a ligand problem. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.[9] You need to switch to a more specialized ligand designed to accelerate this step. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are the industry standard for this very reason.[8][10][11]

-

-

Boronic Acid Instability: Electron-deficient arylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[12]

-

Solution: Use the boronic acid as soon as possible after purchase or purification. Consider using a boronate ester (e.g., a pinacol ester) which can be more stable and slowly hydrolyze to the active boronic acid under the reaction conditions.[12]

-

Q2: I'm seeing a significant amount of a byproduct with a mass corresponding to my starting aryl bromide minus the bromine (Ar-H). What is it and how do I prevent it?

A2: You are observing dehalogenation, a common side reaction where the aryl bromide is reduced to the corresponding arene.[5][7] This consumes your starting material and lowers your yield.

-

Primary Cause: The presence of a hydride source in the reaction. After oxidative addition, the (Ar)Pd(II)-Br complex can react with a hydride, and subsequent reductive elimination releases the arene (Ar-H).

-

Troubleshooting Steps:

-

Re-evaluate Your Base: Strong alkoxide bases (e.g., NaOEt, t-BuOK) can sometimes promote dehalogenation.[7] Switching to phosphate or carbonate bases is a safer choice.

-

Check Your Solvent: Alcoholic solvents (e.g., EtOH, MeOH) can act as hydride sources.[5][7] If dehalogenation is a problem, switch to aprotic solvents like dioxane, THF, or toluene.

-

Lower the Temperature: High temperatures can accelerate side reactions.[7] Monitor your reaction by TLC or GC-MS and run it at the lowest temperature that allows for a reasonable reaction rate. Stop the reaction as soon as the starting material is consumed.[7]

-

Optimize the Ligand: Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over pathways leading to dehalogenation.[7]

-

Q3: My boronic acid is homocoupling (forming Ar'-Ar'), reducing the yield of my desired product. How can I stop this?

A3: Homocoupling is typically caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the dimerization of the boronic acid.[8]

-

Solution: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble your reaction under an inert atmosphere (argon or nitrogen) and maintain that atmosphere throughout the experiment. Using fresh, high-purity palladium sources can also help.[8]

Catalyst & Ligand Selection Guide

Q4: What is the best "first-pass" catalyst system for coupling an electron-deficient aryl bromide?

A4: For a new reaction with an electron-deficient aryl bromide, your highest probability of success will come from using a modern palladium precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand .

-

Recommended Starting Point: A G2 or G3 Buchwald Precatalyst like SPhos Pd G2 or XPhos Pd G3 . These are air-stable, easy-to-handle solids that rapidly generate the active Pd(0) species in solution. The SPhos and XPhos ligands are designed to be highly active for a broad range of substrates.[10][11][13] They provide the steric bulk and electron-donating properties needed to facilitate the crucial reductive elimination step.[11]

Q5: When should I consider an N-Heterocyclic Carbene (NHC) ligand system?

A5: NHC ligands are an excellent alternative to phosphines and are known for forming highly stable and active palladium complexes.[13]

-

Consider an NHC-Pd Catalyst (e.g., PEPPSI-IPr) when:

-

Thermal Stability is Required: If your reaction requires very high temperatures, NHC complexes can offer superior stability and prevent catalyst decomposition compared to some phosphine systems.

-

Phosphine Sensitivity: If your substrate or other functional groups in the molecule are sensitive to phosphine ligands.

-

Troubleshooting: If you've tried several phosphine-based systems without success, an NHC-based catalyst offers a mechanistically distinct alternative that may solve the problem.[13]

-

Comparative Data on Ligand Classes

| Ligand Class | Example(s) | Key Characteristics | Best For... |

| Triarylphosphines | PPh₃ | Classical, inexpensive, moderate activity. | Simple, unhindered couplings. Often a poor choice for challenging substrates.[9] |

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, bulky. Promotes oxidative addition. | Can be effective, but biaryl phosphines often offer better overall performance for difficult couplings.[8][14] |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Accelerates reductive elimination.[11] | The "gold standard" for a wide range of challenging substrates, including electron-deficient and sterically hindered partners.[10][15] |

| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, form very stable Pd complexes. | High-temperature reactions or when catalyst decomposition with phosphines is an issue.[13] |

Experimental Protocols

Protocol 1: General Procedure using a Buchwald Precatalyst (SPhos-Pd-G2)

This protocol is a robust starting point for coupling electron-deficient aryl bromides.

-

Materials:

-

Electron-deficient aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

SPhos Pd G2 Precatalyst (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane or Toluene (5 mL, degassed)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, SPhos Pd G2 precatalyst, and K₃PO₄.

-

If not in a glovebox, seal the vial with a septum and purge with inert gas for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Place the sealed vial in a preheated oil bath or heating block at 80-100 °C.

-

Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.

-

Protocol 2: General Procedure using an NHC-Pd Precatalyst (PEPPSI-IPr)

This protocol is an excellent alternative, particularly if thermal stability is a concern.

-

Materials:

-

Electron-deficient aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous THF or Toluene (5 mL, degassed)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried reaction vial with a magnetic stir bar, add the aryl bromide, arylboronic acid, PEPPSI-IPr catalyst, and Cs₂CO₃.

-

Seal the vial, purge with inert gas.

-

Add the degassed anhydrous solvent.

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or TLC for the disappearance of the starting material (typically 2-6 hours).

-

Follow the workup procedure described in Protocol 1.

-

Troubleshooting Workflow Diagram

Caption: Fig 2: A logical workflow for troubleshooting common issues.

References

- A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactiv

- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.

- An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids - PubMed.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG

- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Suzuki cross-coupling - Chemistry LibreTexts.

- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public

- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Buchwald Phosphine Ligands.

- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J.

- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a.

- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society - ACS Public

- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC.

- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.

- Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation P

- Suzuki Coupling - Organic Chemistry Portal.

- Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.

- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).

- The Suzuki Reaction - Chem 115 Myers.

- Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides - Benchchem.

- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Organic Letters.

- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

Technical Support Center: Managing Exothermic Nitration of Fluorene Derivatives

Welcome to the Technical Support Center. This portal provides advanced guidance for researchers, process chemists, and drug development professionals tasked with scaling or optimizing the electrophilic aromatic nitration of fluorene. Nitration reactions are highly exothermic, and the fluorene nucleus presents unique chemical vulnerabilities. This guide synthesizes thermodynamic principles, causal troubleshooting, and self-validating protocols to ensure safe and highly selective syntheses.

Mechanistic Grounding: The Causality of the Exotherm

The synthesis of 2-nitrofluorene requires a delicate thermal balance. Understanding the mechanism behind the exotherm is critical for preventing runaway reactions and structural degradation[1].

-

Thermodynamic Risk: The generation of the active nitronium ion (

) and the subsequent electrophilic attack on the fluorene ring are profoundly exothermic processes[2]. In large-scale batch reactors, the rate of heat generation can rapidly outpace the heat removal capacity of standard cooling jackets, triggering a positive feedback loop known as a thermal runaway[3]. -

Substrate Vulnerability: Unlike benzene, fluorene possesses a highly reactive, weakly acidic C9 methylene bridge. If the exothermic heat of nitration is not rigorously controlled, this local temperature spike provides the activation energy necessary for nitric acid to oxidize the C9 position, yielding fluorenone, or driving indiscriminate poly-nitration[4].

-

Solvent Selection Causality: Standard mixed-acid (sulfuric/nitric) systems are overly aggressive for fluorene. By utilizing glacial acetic acid as the solvent, the reactivity of the nitronium ion is chemically moderated. Furthermore, acetic acid resolves the phase-boundary issues (fluorene is insoluble in aqueous acids), preventing the sudden kinetic bursts that occur when pooled, unreacted biphasic layers suddenly mix[5].

Process Visualization: Exotherm Management Workflow

The following control loop maps the critical decision points during batch nitration to prevent thermal runaway.

Caption: Thermal control workflow for the safe electrophilic nitration of fluorene.

Self-Validating Protocol: Synthesis of 2-Nitrofluorene

This methodology adapts the classic Organic Syntheses batch protocol[4], emphasizing self-validation at every step to ensure the physical phenomena match the expected chemical kinetics.

Step 1: Substrate Preparation

-

Action: In a three-necked flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, dissolve 60 g of fluorene in 500 mL of warm glacial acetic acid[4].

-

Causality: Glacial acetic acid serves as a miscible organic phase that dampens the oxidative power of nitric acid. Mechanical stirring prevents localized hotspots.

-

Validation: The solution should become completely homogenous when warmed to 50°C. If particulates remain, stirring efficiency is compromised, which risks delayed thermal spiking.

Step 2: Electrophile Addition (Exotherm Initiation)

-

Action: Maintain the water bath at 50°C. Begin adding 80 mL of concentrated nitric acid dropwise over 15–30 minutes[6].

-

Causality: The 50°C threshold provides the exact activation energy required for the nitration to begin immediately upon contact. Dropping below this temperature causes unreacted nitric acid to pool, which later reacts all at once, overwhelming the cooling system[7].

-

Validation: As the first drops are added, the solution will rapidly turn slightly yellow, and a small amount of intermediate precipitate may form[4]. This visual cue guarantees that the reaction is consuming the reagent instantly (safe kinetic control).

Step 3: Thermal Aging

-

Action: Allow the exothermic heat of the reaction to gradually raise the internal temperature to a maximum of 80°C. Strictly prevent the temperature from exceeding 85°C[4].

-

Causality: Aging drives the substitution to completion. Exceeding 85°C triggers the formation of oxidation impurities (fluorenone) and di-nitro analogs, ruining the yield.

-

Validation: The temperature rise should strictly mirror the addition rate. If the temperature jumps rapidly without new reagent being added, a thermal runaway is initiating[3].

Step 4: Isolation

-

Action: Remove the heat source and allow the mixture to slowly cool to room temperature, then filter the resulting solid[6].

-

Causality: Slow cooling promotes the growth of large, pure crystalline needles, leaving over-oxidized impurities dissolved in the acetic acid mother liquor.

-

Validation: The final product must crystallize as fine, pale-yellow needles (melting point 156-158°C)[8]. A dark-colored or brown sludge invalidates the run, indicating thermal failure and oxidation[4].

Troubleshooting Guide & FAQs

Q1: Why does the reactor temperature suddenly spike uncontrollably after an initial period of calm? A: This is a hallmark of "reagent pooling," leading to a thermal runaway. If the initial internal temperature is too low (e.g., < 45°C), the nitric acid will not react immediately. As you continue dosing, unreacted acid accumulates[7]. Once the mixture finally reaches the activation threshold, the entire accumulated volume reacts simultaneously, releasing an exotherm that outpaces your heat exchangers[3]. Solution: Always ensure the starting temperature is exactly 50°C to force an immediate, continuous reaction.

Q2: My product isolated as a dark brown solid instead of pale yellow. What went wrong? A: A dark color strongly indicates that the internal temperature drifted above the 85°C critical limit during addition or aging[4]. At elevated temperatures, the highly activated C9 position of fluorene oxidizes into fluorenone, a dark-colored impurity[6]. Solution: Decrease the addition rate of the nitrating agent or upgrade the cooling bath capacity (e.g., using a dry-ice/acetone mix if scaling up) to clamp the temperature strictly below 80°C.